(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
VCID: VC13445958
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
![(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester -](/images/structure/VC13445958.png)
Description |
Synthesis and CharacterizationThe synthesis of (R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. The process begins with the preparation of protected piperidine derivatives, followed by the introduction of the amino acid moiety and subsequent coupling reactions to form the benzyl ester. General Synthetic Steps:
Biological RelevanceAlthough specific biological applications for this compound are not extensively documented, its structural features suggest potential in pharmaceutical research:
Applications in ResearchThis compound is primarily used as a building block in organic synthesis:
Challenges:
Future Research:
This comprehensive analysis highlights the importance of "(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester" as a versatile compound in synthetic organic chemistry and pharmaceutical research. Further experimental studies will help unlock its full potential in various scientific domains. |
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Product Name | (R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester |
Molecular Formula | C17H25N3O3 |
Molecular Weight | 319.4 g/mol |
IUPAC Name | benzyl (3R)-3-[[(2S)-2-aminopropanoyl]-methylamino]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H25N3O3/c1-13(18)16(21)19(2)15-9-6-10-20(11-15)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3/t13-,15+/m0/s1 |
Standard InChIKey | VDJGRMUBMCCAKV-DZGCQCFKSA-N |
Isomeric SMILES | C[C@@H](C(=O)N(C)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
SMILES | CC(C(=O)N(C)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES | CC(C(=O)N(C)C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
PubChem Compound | 66564871 |
Last Modified | Jan 05 2024 |
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